molecular formula C11H11NO3 B13016432 2-Oxo-5-phenylpyrrolidine-3-carboxylic acid

2-Oxo-5-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B13016432
M. Wt: 205.21 g/mol
InChI Key: IXCRNPXMIUIKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-5-phenylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of itaconic acid derivatives with phenylhydrazine, followed by cyclization and oxidation steps . Another approach involves the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrrolidines .

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-5-phenylpyrrolidine-3-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets and participate in diverse chemical reactions .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-oxo-5-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-10-8(11(14)15)6-9(12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)

InChI Key

IXCRNPXMIUIKLS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.